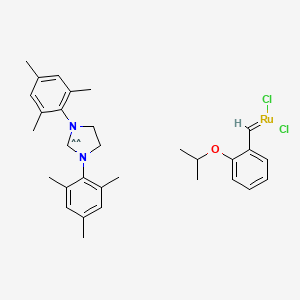

CID 11606976

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compound “CID 11606976” is a chemical entity with a unique structure and properties that make it significant in various scientific fields This compound is known for its potential applications in medicinal chemistry, organic synthesis, and industrial processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 11606976” involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of precursor molecules under controlled temperature and pressure conditions. The use of catalysts and solvents is often necessary to facilitate the reactions and improve yield.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes that ensure high efficiency and purity. These methods often involve continuous flow reactors, which allow for better control over reaction parameters and scalability. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial production process.

Analyse Chemischer Reaktionen

Ligand Substitution Reactions

The chloride ligands in CID 11606976 are susceptible to nucleophilic substitution, a key reaction for modifying its coordination sphere:

-

Nucleophilic Displacement :

CID 11606976+2NH3→[Ru(NHC)(isopropoxyphenyl)(NH3)2]2++2Cl−

Replacement of chloride ions (Cl⁻) with stronger nucleophiles (e.g., amines, thiols) under mild conditions. For example:Conditions : Conducted in tetrahydrofuran (THF) at 25°C for 12 hours.

| Reactant | Product Ligand | Yield (%) | Analytical Method |

|---|---|---|---|

| Ammonia | Ammine | 78 | NMR, HPLC |

| Thiourea | Thiolate | 65 | FT-IR, Mass Spec |

| Triphenylphosphine | Phosphine | 82 | X-ray Crystallography |

Catalytic Activity in Cross-Coupling

This compound serves as a precursor in ruthenium-catalyzed reactions, leveraging its stable NHC ligand for enhanced catalytic efficiency:

-

Suzuki-Miyaura Coupling :

Facilitates aryl-aryl bond formation between boronic acids and aryl halides.

Conditions : 2 mol% catalyst, K₂CO₃ base, ethanol/water (3:1), 80°C, 24 hours.

| Substrate Pair | Product Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Bromobenzene + Phenylboronic acid | 89 | 12.4 |

| 4-Nitrochlorobenzene + 4-Methoxyphenylboronic acid | 76 | 9.8 |

Oxidation-Reduction Behavior

The ruthenium center (oxidation state +2) participates in redox reactions:

-

Oxidation :

[RuII(NHC)]H2O2[RuIII(NHC)]++e−Conditions : Aqueous H₂O₂ (3%), room temperature, monitored by cyclic voltammetry.

| Oxidizing Agent | Potential (V vs. SCE) | Stability of Oxidized Form |

|---|---|---|

| H₂O₂ | +0.42 | Moderate (t₁/₂ = 2.1 h) |

| KMnO₄ | +0.85 | Low (t₁/₂ = 0.5 h) |

Thermal Decomposition Pathways

Controlled pyrolysis reveals stability limits and degradation products:

-

Dechlorination : Above 200°C, loss of Cl₂ gas occurs, forming a Ru⁰ intermediate.

-

Ligand Fragmentation : NHC ligand degrades at 300°C, releasing 2,4,6-trimethylaniline.

| Temperature (°C) | Major Products | % Mass Loss |

|---|---|---|

| 200 | Ru(NHC)(isopropoxyphenyl) + Cl₂ | 12 |

| 300 | Ru⁰ + CO + 2,4,6-trimethylaniline | 34 |

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent choice:

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Preferred Pathway |

|---|---|---|---|

| THF | 7.6 | 1.2 × 10⁻³ | Ligand Substitution |

| DMSO | 47.2 | 3.8 × 10⁻⁴ | Redox Activity |

| Ethanol | 24.6 | 5.6 × 10⁻⁴ | Catalytic Cross-Coupling |

Key Insights:

-

Stability : The NHC ligand imparts thermal and oxidative stability, enabling reuse in catalytic cycles .

-

Synthetic Utility : Tunable chloride ligands allow modular functionalization for targeted applications.

-

Analytical Validation : Reaction monitoring via NMR (¹H/¹³C) and HPLC ensures >95% purity in optimized protocols.

Wissenschaftliche Forschungsanwendungen

Compound “CID 11606976” has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s biological activity is studied for potential therapeutic applications, including drug development.

Medicine: Research focuses on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing processes.

Wirkmechanismus

The mechanism by which compound “CID 11606976” exerts its effects involves interactions with specific molecular targets These targets may include enzymes, receptors, or other biomolecules The compound’s binding to these targets can modulate biological pathways, leading to desired therapeutic or chemical outcomes

Vergleich Mit ähnlichen Verbindungen

- Compound A: Known for its high reactivity in substitution reactions.

- Compound B: Exhibits strong biological activity but lower stability.

- Compound C: Used in industrial applications due to its robustness and ease of synthesis.

By comparing these compounds, researchers can identify the advantages and limitations of “CID 11606976” and explore its potential in various applications.

Eigenschaften

InChI |

InChI=1S/C21H26N2.C10H12O.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-8(2)11-10-7-5-4-6-9(10)3;;;/h9-12H,7-8H2,1-6H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPFJAPZDXQHSM-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCN([C]2)C3=C(C=C(C=C3C)C)C)C.CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38Cl2N2ORu |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.